molecular formula C9H17NO4 B1633502 Diethyl 3-aminopentanedioate CAS No. 60793-95-5

Diethyl 3-aminopentanedioate

Cat. No. B1633502
CAS RN: 60793-95-5
M. Wt: 203.24 g/mol
InChI Key: BERJDKNLNWRJSZ-UHFFFAOYSA-N
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Description

Diethyl 3-aminopentanedioate is a chemical compound with the molecular formula C9H17NO4 . It is functionally related to glutaric acid and has been isolated from the extracts of the algae, Chondria armata .


Molecular Structure Analysis

The InChI code for Diethyl 3-aminopentanedioate is 1S/C9H17NO4/c1-3-13-8(11)5-7(10)6-9(12)14-4-2;/h7H,3-6,10H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Diethyl 3-aminopentanedioate has a molecular weight of 203.24 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 78.6 Ų and contains 14 heavy atoms . The compound is solid at room temperature .

Scientific Research Applications

BODIPY Derivatives for Fluorescent Imaging

Researchers have synthesized labeled derivatives starting from diethyl 3-oxopentanedioate. By attaching BODIPY (boron-dipyrromethene) fluorophores, they create fluorescent probes . These probes are used in bioimaging, cellular tracking, and studying biological processes.

Safety and Hazards

Diethyl 3-aminopentanedioate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

diethyl 3-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERJDKNLNWRJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329280
Record name diethyl 3-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-aminopentanedioate

CAS RN

60793-95-5
Record name diethyl 3-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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